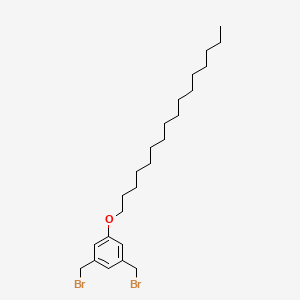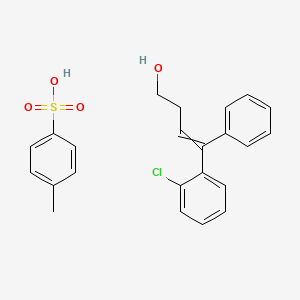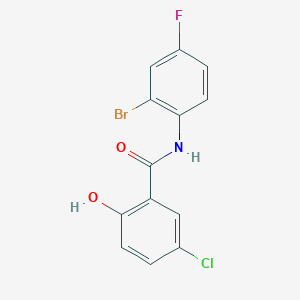
N-(2-Bromo-4-fluorophenyl)-5-chloro-2-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Bromo-4-fluorophenyl)-5-chloro-2-hydroxybenzamide is an organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of bromine, fluorine, chlorine, and hydroxyl functional groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-4-fluorophenyl)-5-chloro-2-hydroxybenzamide typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a benzene ring, followed by chlorination and hydroxylation. The final step involves the formation of the benzamide group through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
N-(2-Bromo-4-fluorophenyl)-5-chloro-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine and chlorine atoms can be reduced to form corresponding hydrogenated compounds.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups such as amines or ethers.
科学的研究の応用
N-(2-Bromo-4-fluorophenyl)-5-chloro-2-hydroxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(2-Bromo-4-fluorophenyl)-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.
類似化合物との比較
Similar Compounds
- N-(4-Fluorophenyl)-2-bromo-benzamide
- 2-Bromo-4-fluorophenylacetonitrile
- 2-Bromo-4-fluorophenol
Uniqueness
N-(2-Bromo-4-fluorophenyl)-5-chloro-2-hydroxybenzamide is unique due to the combination of bromine, fluorine, chlorine, and hydroxyl functional groups in its structure. This combination imparts distinct chemical properties, making it a valuable compound for various applications in scientific research and industry.
特性
CAS番号 |
634186-38-2 |
|---|---|
分子式 |
C13H8BrClFNO2 |
分子量 |
344.56 g/mol |
IUPAC名 |
N-(2-bromo-4-fluorophenyl)-5-chloro-2-hydroxybenzamide |
InChI |
InChI=1S/C13H8BrClFNO2/c14-10-6-8(16)2-3-11(10)17-13(19)9-5-7(15)1-4-12(9)18/h1-6,18H,(H,17,19) |
InChIキー |
AARLLRMXRWQFAR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)Br)NC(=O)C2=C(C=CC(=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-Bromopyridin-4-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14229925.png)
![2-Bromo-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}-1,3-thiazole](/img/structure/B14229932.png)
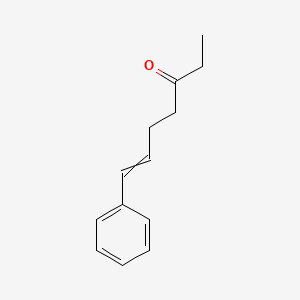

![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-4-carboxamide](/img/structure/B14229944.png)
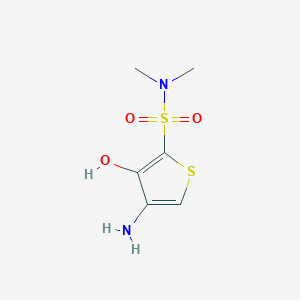
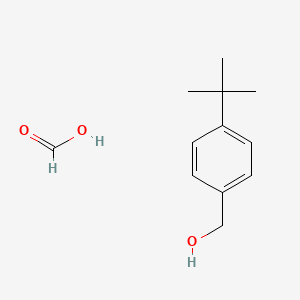
methanone](/img/structure/B14229968.png)
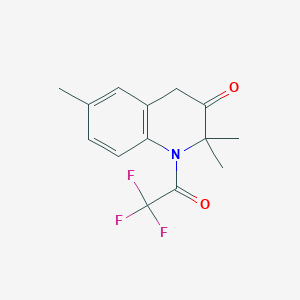
![(5S,6R)-1-Iodo-5,6-bis[(2-methoxyethoxy)methoxy]cyclohex-1-ene](/img/structure/B14229972.png)
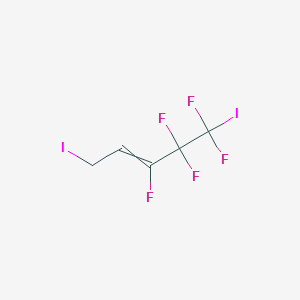
![6H-Thieno[3,2-b]pyrrole, 2,5,6,6-tetramethyl-](/img/structure/B14229984.png)
